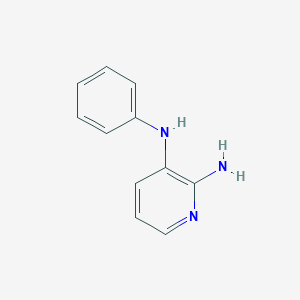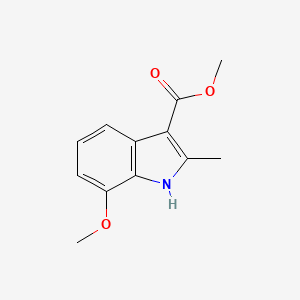
2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, ethoxy, and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 3-Bromo-4-trifluoromethoxyphenol with iodoethane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group with an ethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a different aryl or vinyl group.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for deprotonation and subsequent substitution reactions.
Palladium Catalysts: Employed in coupling reactions, such as Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, where the bromine atom is replaced with another aromatic group .
Aplicaciones Científicas De Investigación
2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates, particularly those requiring specific functional groups for activity.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom, which can be substituted or coupled with other groups. The presence of the ethoxy and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in various reactions. These groups can stabilize intermediates or transition states, facilitating the desired transformations .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the ethoxy group.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Contains a fluorine atom instead of an ethoxy group.
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
2-Bromo-4-ethoxy-1-(trifluoromethoxy)benzene is unique due to the combination of bromine, ethoxy, and trifluoromethoxy groups on the benzene ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds. The presence of the ethoxy group can enhance solubility and influence the compound’s behavior in various chemical reactions .
Propiedades
Número CAS |
1049730-92-8 |
|---|---|
Fórmula molecular |
C9H8BrF3O2 |
Peso molecular |
285.06 g/mol |
Nombre IUPAC |
2-bromo-4-ethoxy-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8BrF3O2/c1-2-14-6-3-4-8(7(10)5-6)15-9(11,12)13/h3-5H,2H2,1H3 |
Clave InChI |
VAAAUNXUDOIPDL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)OC(F)(F)F)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl-thieno[3,2-c]pyridin-2-ylmethyl-amine](/img/structure/B8747848.png)


![(3R,4S)-3-[2-(tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B8747862.png)

![N-[4-(2-dimethylaminoethylsulfamoyl)phenyl]acetamide](/img/structure/B8747869.png)


